![molecular formula C9H15N3O2 B3053425 6-amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 53681-50-8](/img/structure/B3053425.png)
6-amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione, also known as BMS-986205, is a small molecule inhibitor that is being studied for its potential use in treating cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, which has led to increased interest in its potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
Pyrimidine-fused heterocycles, which include the compound , have been found to have a wide range of biological applications, including anticancer activity . These compounds have shown anticancer activity against various cancer cell lines .
Anti-inflammatory Activity
The compound has also been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation.
Antibacterial Activity
The compound has demonstrated antibacterial activity . This suggests that it could be used in the development of new antibiotics .
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity . This could make it useful in the treatment of fungal infections .
Antiviral Activity
The compound has been found to have antiviral properties . This suggests that it could be used in the treatment of viral infections .
Antioxidant Activity
The compound has demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Antitopoisomerase Activity
The compound has been found to have antitopoisomerase activity . Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Antitumour Activity
The compound has shown antitumour activity . This suggests that it could be used in the treatment of various types of tumors .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, playing a vital role in biological and pharmacological activities .
Mode of Action
The presence of the pyrimidine scaffold is known to be important for interactions with the amino acids present in the active site of the enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Biochemical Pathways
Pyrimidine-fused heterocycles have found a wide range of biological applications, including anticancer, anti-inflammatory, antibacterial, antifungal, anthelmintic, antitopoisomerase, antitumour, antiviral, and antioxidant agents .
Result of Action
Similar compounds have shown high activity against various diseases, including hiv-1 .
properties
IUPAC Name |
6-amino-1-butyl-3-methylpyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-12-7(10)6-8(13)11(2)9(12)14/h6H,3-5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJULKCPESFFJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=O)N(C1=O)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368232 | |
Record name | 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione | |
CAS RN |
53681-50-8 | |
Record name | 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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